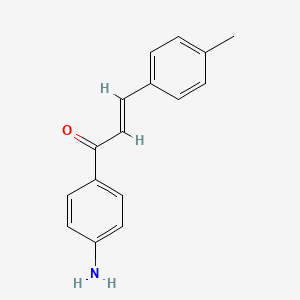

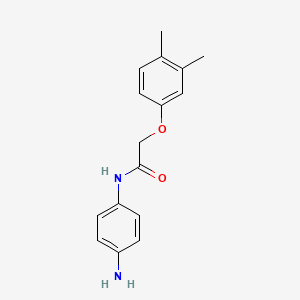

(2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a compound with a similar structure, “(2E)-1-(4-aminophenyl)-3-(4-benzyloxyphenyl)-prop-2-en-1-one (APBPP)”, was synthesized by a base-catalyzed Claisen-Schmidt condensation method .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, single crystal X-ray diffraction analysis was used to determine that APBPP crystallized in the monoclinic crystal system with the P21/n space group .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of “(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one” with benzamidine hydrochloride has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the optical absorption, thermal stability, material decomposition, and melting point of APBPP were determined using various techniques .Aplicaciones Científicas De Investigación

Molecular Synthesis and Characterization

Synthesis Techniques : A variety of (2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one derivatives have been synthesized and characterized using various techniques. For example, Tayade & Waghmare (2016) reported the successful isomerization of related compounds, justifying their structure based on chemical tests and spectral characterizations (Tayade & Waghmare, 2016).

Structural Analysis : Detailed structural analysis, including X-ray crystallography, has been performed on several derivatives. Girisha et al. (2016) discussed the hydrogen-bonded chains in the crystal structures of these compounds (Girisha et al., 2016).

Antioxidant and Biological Properties

Antioxidant Activity : Sulpizio et al. (2016) synthesized and tested derivatives for antioxidant activity. They found that certain derivatives exhibited strong antioxidant properties (Sulpizio et al., 2016).

Antiviral Potential : Almeida-Neto et al. (2020) evaluated the interactions of derivatives with SARS-CoV-2 targets, suggesting potential antiviral applications (Almeida-Neto et al., 2020).

Corrosion Inhibition

- Industrial Applications : Baskar et al. (2012) investigated the use of derivatives as corrosion inhibitors for mild steel, showing effective corrosion prevention (Baskar et al., 2012).

Photophysical Properties

- Optical Properties : Kumari et al. (2017) explored the absorption and fluorescence characteristics of derivatives, highlighting their potential in photophysical applications (Kumari et al., 2017).

Drug Discovery and Biological Research

MAO Inhibitors : Sasidharan et al. (2018) synthesized and evaluated derivatives as inhibitors of monoamine oxidase, which is significant in developing treatments for neurological disorders (Sasidharan et al., 2018).

Antimicrobial Activity : Various studies have examined the antimicrobial properties of these derivatives, indicating potential applications in combating microbial infections.

Mecanismo De Acción

Propiedades

IUPAC Name |

(E)-1-(4-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11H,17H2,1H3/b11-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRLAQKXYNXIGJ-IZZDOVSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazin-1-ium](/img/structure/B1312990.png)

![(R)-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B1313026.png)

![1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone](/img/structure/B1313027.png)